3-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile is a chemical compound with a complex structure that includes a piperazine ring, a pyrazine ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 1-(2-hydroxyethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives. Substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
3-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: This compound shares the piperazine and hydroxyethyl groups but lacks the pyrazine ring.
Pyrazine-2-carbonitrile: This compound contains the pyrazine ring and carbonitrile group but lacks the piperazine and hydroxyethyl groups.
Uniqueness
Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c12-9-10-11(14-2-1-13-10)16-5-3-15(4-6-16)7-8-17/h1-2,17H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZZJZJHDUPLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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